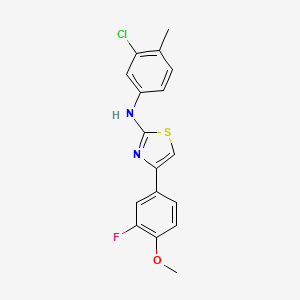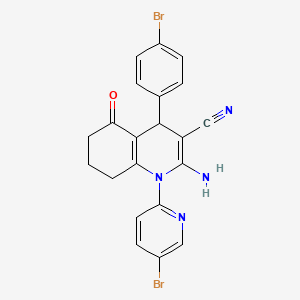![molecular formula C19H21N3O2 B11536955 N-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11536955.png)
N-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(2Z)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}(PHENYL)METHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a hydrazone functional group and an aromatic benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(2Z)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}(PHENYL)METHYL)BENZAMIDE typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the hydrazone linkage. For example, the reaction between butan-2-one and hydrazinecarboxamide in the presence of an acid catalyst can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(2Z)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}(PHENYL)METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-({N’-[(2Z)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}(PHENYL)METHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({N’-[(2Z)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}(PHENYL)METHYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(S)-{N’-[(2Z)-4-oxopentan-2-ylidene]hydrazinecarbonyl}(phenyl)methyl]benzamide
- N-[®-{N’-[(2Z)-4-oxopentan-2-ylidene]hydrazinecarbonyl}(phenyl)methyl]benzamide
Uniqueness
N-({N’-[(2Z)-BUTAN-2-YLIDENE]HYDRAZINECARBONYL}(PHENYL)METHYL)BENZAMIDE is unique due to its specific hydrazone linkage and the presence of both aliphatic and aromatic components. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-2-oxo-1-phenylethyl]benzamide |
InChI |
InChI=1S/C19H21N3O2/c1-3-14(2)21-22-19(24)17(15-10-6-4-7-11-15)20-18(23)16-12-8-5-9-13-16/h4-13,17H,3H2,1-2H3,(H,20,23)(H,22,24)/b21-14- |
InChI Key |
LVUOGAWAQOMWPJ-STZFKDTASA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)/C |
Canonical SMILES |
CCC(=NNC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11536875.png)
![N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine](/img/structure/B11536881.png)


![4-Bromo-N-(4-ethoxyphenyl)-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11536904.png)

![3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11536908.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11536911.png)
![4-(decyloxy)-N'-[(2E)-heptan-2-ylidene]benzohydrazide](/img/structure/B11536916.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11536920.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11536927.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536947.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-aminophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536954.png)
